![molecular formula C14H15N3O4 B2897722 N-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)-1,3,4-恶二唑-2-基)异丁酰胺 CAS No. 887872-51-7](/img/structure/B2897722.png)

N-(5-(2,3-二氢苯并[b][1,4]二噁英-6-基)-1,3,4-恶二唑-2-基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

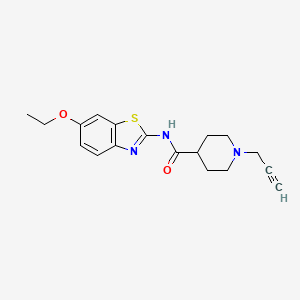

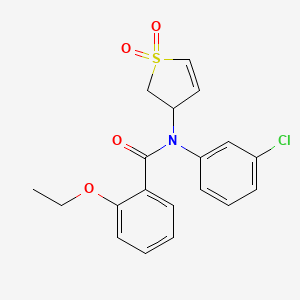

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The isobutyramide group is a type of carboxamide, which are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2).

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring, possibly through a condensation reaction . The oxadiazole ring could be formed through a cyclization reaction . The isobutyramide group could be introduced through an amide coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 2,3-dihydrobenzo[b][1,4]dioxin, oxadiazole, and isobutyramide moieties . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule . For example, the oxadiazole ring might undergo reactions typical of heterocycles, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would depend on the polarity of its functional groups .科学研究应用

抑制原卟啉原氧化酶

类似于查询的化合物,特别是那些涉及恶二唑衍生物的化合物,已经因其在抑制原卟啉原氧化酶中的作用而被研究。这种酶在血红素和叶绿素的生物合成中至关重要,使这些化合物成为除草活性候选物。抑制机制提供了针对该途径的新型除草剂开发的见解 (Matringe 等人,1989 年)。

功能化 4-氨基咪唑的合成

研究表明,ynamides 与 4,5-二氢-1,2,4-恶二唑的金催化形式 [3 + 2] 环加成导致高度功能化的 4-氨基咪唑的合成。这些反应对于创建具有潜在药理学应用的化合物非常重要,证明了恶二唑衍生物在合成新型生物活性分子中的多功能性 (Xu 等人,2017 年)。

抗增殖活性

另一个应用领域是合成恶二唑衍生物以评估其对癌细胞的抗增殖活性。某些 1,3,4-恶二唑衍生物已显示出对各种癌细胞系的疗效,突出了它们在开发新型抗癌剂中的潜力 (Jin 等人,2006 年)。

抗炎和抗氧化活性

1,3,4-恶二唑衍生物也已合成并评估其抗炎和抗氧化活性。这些化合物表现出有希望的药理学特性,表明它们在治疗炎症相关疾病和以氧化应激为特征的疾病中的潜在用途 (Rapolu 等人,2013 年)。

作用机制

Target of Action

Similar compounds have been found to have therapeutic potential against alzheimer’s disease , suggesting that it may target enzymes related to this condition, such as cholinesterase .

Mode of Action

It’s known that sulfonamides, a class of compounds to which this molecule belongs, generally work by inhibiting the synthesis of folic acid in bacteria, thereby blocking the production of essential purines .

Biochemical Pathways

Given its potential as a therapeutic agent for alzheimer’s disease , it may be involved in pathways related to neurotransmission and neural plaque formation.

Pharmacokinetics

It’s known that sulfonamides are generally well-absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Similar compounds have shown potent therapeutic potential against various gram-negative and gram-positive bacterial strains , suggesting that it may have antibacterial properties.

安全和危害

未来方向

属性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-8(2)12(18)15-14-17-16-13(21-14)9-3-4-10-11(7-9)20-6-5-19-10/h3-4,7-8H,5-6H2,1-2H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSPWOPQZFOKDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2897646.png)

![1-(4-Methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol](/img/structure/B2897649.png)

![6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2897650.png)

![(2E)-3-(furan-2-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2897657.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2897660.png)

![[1-(4-Chloro-2-fluoropyridine-3-carbonyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2897662.png)